molecular formula C6H8N8 B12940214 2-(4,5-Diamino-2H-imidazol-2-ylidene)-2H-imidazole-4,5-diamine CAS No. 752210-89-2

2-(4,5-Diamino-2H-imidazol-2-ylidene)-2H-imidazole-4,5-diamine

Cat. No.: B12940214
CAS No.: 752210-89-2
M. Wt: 192.18 g/mol
InChI Key: CDYVBUNNTWVZTJ-UHFFFAOYSA-N
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Description

[2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine is a unique organic compound characterized by its biimidazole core structure with four amine groups attached at the 4, 4’, 5, and 5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diaminomaleonitrile with formaldehyde in the presence of a base, followed by cyclization to form the biimidazole core. The amine groups are then introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted biimidazole derivatives, which can be tailored for specific applications by modifying the functional groups attached to the core structure.

Scientific Research Applications

Chemistry

In chemistry, [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic properties.

Biology

In biological research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, derivatives of [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes and its versatile functionalization.

Mechanism of Action

The mechanism of action of [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine involves its interaction with specific molecular targets, such as metal ions in catalytic processes or biological receptors in medicinal applications. The compound’s biimidazole core allows it to coordinate with metal centers, facilitating catalytic reactions. In biological systems, the amine groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • [4,4’-Biimidazolylidene]-2,2’,5,5’-tetraamine
  • [2,2’-Biimidazolylidene]-4,4’,6,6’-tetraamine
  • [2,2’-Biimidazolylidene]-4,4’,5,5’-tetrahydroxy

Uniqueness

[2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine is unique due to its specific arrangement of amine groups, which imparts distinct chemical and physical properties. This configuration allows for versatile functionalization and the formation of stable complexes, making it highly valuable in various applications compared to its similar counterparts.

Properties

CAS No.

752210-89-2

Molecular Formula

C6H8N8

Molecular Weight

192.18 g/mol

IUPAC Name

2-(4-amino-5-iminoimidazol-2-yl)-1H-imidazole-4,5-diamine

InChI

InChI=1S/C6H8N8/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h7-8H2,(H,11,12)(H3,9,10,13,14)

InChI Key

CDYVBUNNTWVZTJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N1)C2=NC(=N)C(=N2)N)N)N

Origin of Product

United States

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